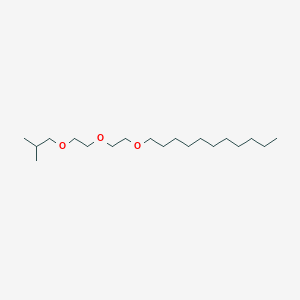![molecular formula C24H25NO2S B14075287 (2R)-2-(methylamino)-4-[(triphenylmethyl)sulfanyl]butanoic acid CAS No. 526210-75-3](/img/structure/B14075287.png)
(2R)-2-(methylamino)-4-[(triphenylmethyl)sulfanyl]butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-(methylamino)-4-[(triphenylmethyl)sulfanyl]butanoic acid is a complex organic compound with a unique structure that includes a methylamino group and a triphenylmethylsulfanyl group attached to a butanoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(methylamino)-4-[(triphenylmethyl)sulfanyl]butanoic acid typically involves multiple steps, starting with the preparation of the butanoic acid backbone. One common method involves the use of a condensation reaction between a suitable butanoic acid derivative and a methylamine source. The triphenylmethylsulfanyl group is then introduced through a nucleophilic substitution reaction, where a triphenylmethylsulfanyl chloride reacts with the intermediate compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of high-efficiency catalysts can be employed to enhance the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(2R)-2-(methylamino)-4-[(triphenylmethyl)sulfanyl]butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the sulfide.
Substitution: The methylamino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of N-alkylated or N-acylated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2R)-2-(methylamino)-4-[(triphenylmethyl)sulfanyl]butanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its specific functional groups. It may also serve as a model compound for understanding the behavior of similar molecules in biological systems.
Medicine
Potential medical applications include the development of new pharmaceuticals. The compound’s ability to undergo various chemical modifications makes it a versatile candidate for drug design and discovery.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes.
Wirkmechanismus
The mechanism of action of (2R)-2-(methylamino)-4-[(triphenylmethyl)sulfanyl]butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methylamino group can form hydrogen bonds or electrostatic interactions with target molecules, while the triphenylmethylsulfanyl group can provide steric hindrance or hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R)-2-(methylamino)-4-[(phenylmethyl)sulfanyl]butanoic acid: Similar structure but with a phenylmethyl group instead of a triphenylmethyl group.
(2R)-2-(ethylamino)-4-[(triphenylmethyl)sulfanyl]butanoic acid: Similar structure but with an ethylamino group instead of a methylamino group.
(2R)-2-(methylamino)-4-[(triphenylmethyl)sulfanyl]pentanoic acid: Similar structure but with a pentanoic acid backbone instead of a butanoic acid backbone.
Uniqueness
The uniqueness of (2R)-2-(methylamino)-4-[(triphenylmethyl)sulfanyl]butanoic acid lies in its specific combination of functional groups and stereochemistry. The presence of the triphenylmethylsulfanyl group provides unique steric and electronic properties, while the (2R) configuration ensures specific interactions with chiral environments.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
526210-75-3 |
|---|---|
Molekularformel |
C24H25NO2S |
Molekulargewicht |
391.5 g/mol |
IUPAC-Name |
(2R)-2-(methylamino)-4-tritylsulfanylbutanoic acid |
InChI |
InChI=1S/C24H25NO2S/c1-25-22(23(26)27)17-18-28-24(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-16,22,25H,17-18H2,1H3,(H,26,27)/t22-/m1/s1 |
InChI-Schlüssel |
BHJMNKVGDZETBS-JOCHJYFZSA-N |
Isomerische SMILES |
CN[C@H](CCSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O |
Kanonische SMILES |
CNC(CCSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















